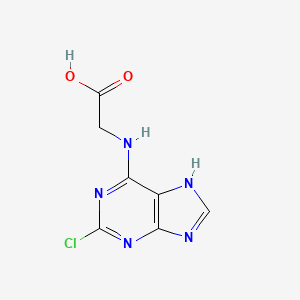

2-((2-Chloro-9H-purin-6-yl)amino)acetic acid

説明

特性

IUPAC Name |

2-[(2-chloro-7H-purin-6-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5O2/c8-7-12-5(9-1-3(14)15)4-6(13-7)11-2-10-4/h2H,1H2,(H,14,15)(H2,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYSAMMIAWLSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)Cl)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-9H-purin-6-yl)amino)acetic acid typically involves the reaction of 2-chloro-6-aminopurine with bromoacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the purine attacks the bromoacetic acid, leading to the formation of the desired product .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .

化学反応の分析

Types of Reactions

2-((2-Chloro-9H-purin-6-yl)amino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the chloro group to other functional groups such as amino or hydroxyl groups.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can have different biological and chemical properties .

科学的研究の応用

Chemical Synthesis

Starting Material for Purine Derivatives

2-((2-Chloro-9H-purin-6-yl)amino)acetic acid serves as a crucial starting material in the synthesis of other purine derivatives. The compound can undergo nucleophilic substitution reactions, allowing for the formation of diverse derivatives that may exhibit varied biological activities. For instance, the reaction of this compound with different acylating agents can lead to the development of novel compounds with potential therapeutic applications.

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that 2-((2-Chloro-9H-purin-6-yl)amino)acetic acid exhibits significant antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma and breast cancer cells. The mechanism of action is believed to involve interference with nucleic acid metabolism, leading to apoptosis in cancer cells .

Adenosine A1 Receptor Agonism

The compound has been studied for its role as an adenosine A1 receptor agonist. Agonists targeting this receptor have demonstrated antinociceptive effects in preclinical models, suggesting potential applications in pain management. The structure-activity relationship (SAR) studies indicate that modifications at the 6-position of the purine moiety can enhance binding affinities to the receptor, thereby improving therapeutic efficacy .

Medicinal Applications

Therapeutic Agent Development

Ongoing research is focused on exploring 2-((2-Chloro-9H-purin-6-yl)amino)acetic acid as a therapeutic agent in various diseases. Its ability to modulate enzyme activity involved in nucleotide metabolism positions it as a candidate for antiviral therapies. Studies have shown that derivatives can inhibit viral replication pathways, indicating their potential use in treating viral infections.

Industrial Applications

Material Development

In addition to its biological applications, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for synthesizing peptide nucleic acids (PNA), which are important tools in genetic research and biotechnology.

Antitumor Activity

A specific study investigated the antiproliferative effects of compounds derived from 2-((2-Chloro-9H-purin-6-yl)amino)acetic acid against various cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, highlighting their potential as effective anticancer agents .

Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in nucleotide metabolism. The findings revealed that it could inhibit protein arginine methyltransferases (PRMTs), which play roles in cellular processes linked to cancer progression. This inhibition was quantified through IC50 measurements, demonstrating significant enzyme activity modulation.

Summary Table of Applications

作用機序

The mechanism of action of 2-((2-Chloro-9H-purin-6-yl)amino)acetic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as DNA replication, protein synthesis, and metabolic pathways .

類似化合物との比較

Structural Variations and Substituent Effects

The biological and physicochemical properties of purine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Key Observations :

- Solubility : The acetic acid group at N9 (4010-81-5 and 1374407-87-0) improves aqueous solubility, critical for pharmacokinetics .

- Bioactivity : Chlorine at C2 is conserved in most analogs, suggesting its role in steric hindrance or electron withdrawal for target binding. Morpholine-containing derivatives (2846-96-0) show kinase inhibition, while pyrrolidine analogs (1374407-87-0) may interfere with viral replication .

生物活性

2-((2-Chloro-9H-purin-6-yl)amino)acetic acid, a purine derivative, has garnered interest in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties. This compound's unique structure allows it to interact with various molecular targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-((2-Chloro-9H-purin-6-yl)amino)acetic acid is C8H8ClN5O2. The presence of a chlorine atom and an amino group contributes to its biological activity. The compound can act as a substrate for various biochemical pathways, influencing cellular processes such as DNA replication and protein synthesis.

Antimicrobial Properties

Research indicates that 2-((2-Chloro-9H-purin-6-yl)amino)acetic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 11.29 - 77.38 µM |

These results suggest that the compound could be developed into an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In one study, the compound was tested against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The cytotoxic effects were quantified using the MTT assay, yielding the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.0 |

| MCF-7 | 28.0 |

| HeLa | 20.0 |

These findings indicate that 2-((2-Chloro-9H-purin-6-yl)amino)acetic acid can inhibit cancer cell proliferation effectively, suggesting its potential as an anticancer therapeutic.

The mechanism of action involves the compound's interaction with specific enzymes and receptors in cells, modulating their activity. It is believed to interfere with key signaling pathways that regulate cell growth and survival, particularly in cancerous cells.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI evaluated various purine derivatives for their antimicrobial efficacy, highlighting 2-((2-Chloro-9H-purin-6-yl)amino)acetic acid as one of the most promising candidates due to its low MIC values against multiple strains .

- Anticancer Properties : In another investigation, researchers focused on the cytotoxic effects of this compound on different cancer cell lines, demonstrating significant antiproliferative activity compared to established chemotherapeutic agents .

- Mechanistic Insights : A recent study utilized molecular docking techniques to elucidate the binding interactions between the compound and target proteins involved in cancer progression, providing insights into its potential therapeutic applications .

Q & A

Q. What are the key synthetic routes for 2-((2-Chloro-9H-purin-6-yl)amino)acetic acid?

The synthesis typically involves chlorination of the purine core at the 6-position using phosphorus oxychloride (POCl₃) under reflux conditions. Subsequent coupling with glycine derivatives is achieved via nucleophilic substitution or peptide-coupling reagents (e.g., EDC/HOBt). Protecting groups like tert-butyloxycarbonyl (Boc) may be employed to prevent side reactions, with deprotection under acidic conditions (e.g., TFA). Structural confirmation is performed via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- 1H/13C NMR : To confirm the presence of the purine ring, chloro, and amino-acetic acid moieties.

- HRMS : For accurate molecular weight determination.

- X-ray crystallography : For absolute stereochemical assignment and bond-length validation, as demonstrated in crystallographic studies of related purine derivatives .

- Comparative analysis : Reference databases like NIST provide validated spectral data for cross-verification .

Q. What in vitro assays are used to evaluate its biological activity?

Standard assays include:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.

- Competitive binding studies : Radiolabeled ligands (e.g., [³H]-ATP analogs) quantify receptor affinity.

- Cytotoxicity screening : MTT assays in cell lines to assess preliminary therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzyme inhibition data?

Contradictions often arise from assay variability. Mitigation strategies include:

- Orthogonal techniques : Cross-validate binding using isothermal titration calorimetry (ITC) for thermodynamic profiling and surface plasmon resonance (SPR) for kinetic analysis.

- Standardization : Ensure consistent buffer conditions (pH, ionic strength) and compound purity (>98% by HPLC).

- Batch reproducibility : Re-synthesize the compound under controlled conditions to confirm activity .

Q. What synthetic strategies optimize yield and scalability?

Key parameters include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst screening : Palladium catalysts improve coupling efficiency in purine-glycine conjugations.

- Process monitoring : In-situ FTIR tracks intermediate formation, while Design of Experiments (DoE) identifies optimal temperature and stoichiometry .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Strategies include:

- Substituent modification : Replace the 2-chloro group with bromine or methyl to assess steric/electronic effects.

- Scaffold hybridization : Fuse the purine core with heterocycles (e.g., triazoles) to enhance selectivity.

- Computational guidance : Molecular docking (AutoDock Vina) predicts binding modes against adenosine receptors (A1/A2A), guiding rational design .

Q. What methodologies validate target engagement in cellular models?

Advanced approaches include:

- Photoaffinity labeling : Incorporate UV-reactive probes (e.g., diazirines) to capture protein targets.

- Cellular thermal shift assays (CETSA) : Monitor thermal stabilization of target proteins upon compound binding.

- CRISPR-Cas9 knockouts : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。